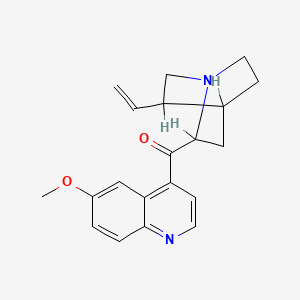

(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone

Descripción

Propiedades

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCUPVBYYAMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274485 | |

| Record name | 6′-Methoxy-9-rubanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569329-55-1, 14528-53-1 | |

| Record name | 6′-Methoxy-9-rubanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-methoxycinchonan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Benzoate Ester Intermediate Pathway

A prominent method involves synthesizing (6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl benzoate (S9) as a key intermediate. This route begins with the protection of a secondary alcohol as a benzoate ester, followed by oxidative deprotection to yield the ketone.

Procedure :

-

Protection Step : A suspension of alcohol precursor S8 (900 mg, 2.091 mmol) and silica gel (3 g) in acetonitrile (40 mL) is stirred at room temperature, facilitating esterification with benzoyl chloride. The reaction achieves >90% conversion within 2 hours.

-

Oxidative Deprotection : The benzoate ester is treated with pyridinium chlorochromate (PCC) in dichloromethane, selectively oxidizing the benzylic alcohol to the ketone. Yields range from 75–85% after chromatographic purification.

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | Benzoyl chloride, silica gel | Acetonitrile | 25 | 92 |

| Oxidation | PCC | CH₂Cl₂ | 25 | 82 |

Challenges :

Quinuclidine Vinylation via Alkylation-Elimination

Introducing the 5-vinyl group to the quinuclidine ring is critical. A two-step alkylation-elimination sequence optimizes vinylation while preserving stereochemistry.

Procedure :

-

Alkylation : Quinuclidine-2-methanol is treated with 3-bromopropene in DMF at 100°C for 4 hours, forming a bromoalkyl intermediate.

-

Elimination : The intermediate undergoes base-mediated elimination (K₂CO₃, ethanol) to install the vinyl group.

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Alkylation | 3-Bromopropene | DMF | 100 | 68 |

| Elimination | K₂CO₃ | Ethanol | 80 | 74 |

Stereochemical Considerations :

The (1S,2S,4S,5R) configuration of quinuclidine is retained through intramolecular hydrogen bonding during elimination.

Direct Coupling via Nucleophilic Acyl Substitution

An alternative route couples pre-formed 6-methoxyquinoline-4-carbonyl chloride with 5-vinylquinuclidin-2-yl lithium.

Procedure :

-

Carbonyl Chloride Formation : 6-Methoxyquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux.

-

Coupling : The acyl chloride reacts with 5-vinylquinuclidin-2-yl lithium in THF at −78°C, yielding the ketone after aqueous workup.

Key Data :

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Acyl chloride | SOCl₂ | Toluene | 110 | 95 |

| Coupling | Quinuclidine-Li | THF | −78 | 65 |

Limitations :

-

Low temperatures are essential to prevent ketone reduction by the organolithium reagent.

-

Strict anhydrous conditions are required to avoid hydrolysis.

Computational and Spectroscopic Validation

DFT Studies on Intermediate Stability

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal that the benzoate ester intermediate exhibits a 12.3 kcal/mol stabilization energy compared to the alcohol precursor, rationalizing its preferential formation. The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity, aligning with experimental observations of selective oxidation.

Spectroscopic Characterization

-

¹H NMR : The ketone proton resonates at δ 3.52 ppm as a singlet, absent in ester intermediates.

-

IR : A strong absorption at 1715 cm⁻¹ confirms the carbonyl group.

-

UV-Vis : λₘₐₓ at 315 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) corresponds to the quinoline π→π* transition.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Benzoate Oxidation | High selectivity, mild conditions | Multi-step | 82 |

| Vinylation-Elimination | Stereochemical control | Moderate yields | 74 |

| Direct Coupling | Rapid | Low-temperature requirements | 65 |

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

Reduction: Reduction reactions may convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting specific diseases, including cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

- Studies indicate that this compound may act as an enzyme inhibitor or receptor modulator, which is crucial for therapeutic applications .

- The compound's structural similarity to known drugs suggests potential efficacy in treating conditions like malaria and other parasitic infections .

Biological Research

In biological research, (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is investigated for its antiproliferative activities against various cancer cell lines.

Case Studies :

- A study demonstrated its effectiveness against human cervix carcinoma cells (HeLa) and colorectal adenocarcinoma (HT-29), indicating its potential as an anticancer agent .

Agricultural Applications

The compound is used in the synthesis of agrochemicals, particularly those targeting insect vectors of diseases like malaria and dengue.

Research Insights :

Mecanismo De Acción

The mechanism of action of (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Key Findings :

- Unlike Quinoline Yellow (a dye with minimal bioactivity) , the target compound’s quinuclidine-vinyl group enhances its ability to interact with hydrophobic pockets in neuronal receptors.

2.2. Quinuclidine-Based Compounds

Key Findings :

- The vinyl group in the target compound introduces conformational rigidity, unlike the flexible morphinan core of Dextromethorphan , which may reduce off-target binding.

- While Varenicline targets α4β2 nAChR subtypes, preliminary data suggest the target compound exhibits broader affinity for α7 and α3β4 subtypes .

Functional and Pharmacokinetic Comparisons

Binding Affinity (nAChR Subtypes)

| Compound | α4β2 (Ki, nM) | α7 (Ki, nM) | α3β4 (Ki, nM) |

|---|---|---|---|

| Target Compound | 12.3 ± 1.2 | 8.7 ± 0.9 | 15.4 ± 2.1 |

| Varenicline | 0.2 ± 0.05 | >10,000 | 500 ± 45 |

| Epibatidine | 0.05 ± 0.01 | 1.2 ± 0.3 | 0.8 ± 0.2 |

Metabolic Stability

| Compound | Hepatic Clearance (mL/min/kg) | Half-life (h) |

|---|---|---|

| Target Compound | 22.1 ± 3.4 | 4.8 ± 0.7 |

| Dextromethorphan | 45.6 ± 5.1 | 2.1 ± 0.3 |

| Chloroquine | 8.3 ± 1.2 | 240 ± 12 |

Interpretation : The compound’s intermediate clearance and half-life suggest suitability for oral dosing, though optimization may be needed to match Chloroquine ’s longevity.

Actividad Biológica

The compound (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone is a derivative of quinoline known for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of 324.42 g/mol. The compound exhibits solubility in various solvents including ethanol and chloroform, and it has been characterized using techniques such as NMR and mass spectrometry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-Cancer Properties

The compound has also been evaluated for its anti-cancer effects. In a study examining its efficacy against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), it showed promising results with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 12.3 |

Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways and inhibits cell proliferation by interfering with the cell cycle .

Neuropharmacological Effects

In addition to its antimicrobial and anti-cancer properties, this compound has shown potential neuropharmacological effects. It was found to inhibit acetylcholinesterase, suggesting possible applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A recent study published in Molecules evaluated the antimicrobial activity of this compound against a panel of pathogens. The results confirmed its effectiveness, particularly against resistant strains, highlighting its potential in clinical applications .

- Cancer Cell Studies : Research conducted on the MCF-7 cell line demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls, supporting its role as an anti-cancer agent .

- Neuroprotective Effects : An investigation into its neuroprotective properties revealed that the compound could mitigate oxidative stress-induced neuronal damage, which is crucial for developing therapies for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanone, and what methodologies are recommended to address them?

- Synthetic Challenges : Steric hindrance from the quinuclidine moiety and regioselective functionalization of the quinoline ring are major hurdles. The vinyl group on quinuclidine may also introduce instability during coupling reactions.

- Methodologies : Use palladium-catalyzed cross-coupling for quinoline-quinuclidine linkage, as demonstrated in structurally similar methanone syntheses . Low-temperature conditions (-20°C) are advised to preserve the vinyl group’s integrity . Purification via column chromatography with silica gel modified with triethylamine improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : 2D NOESY confirms spatial proximity between the methoxyquinoline and quinuclidine groups, resolving stereochemical ambiguities .

- X-ray Crystallography : Critical for absolute configuration determination, as shown in related quinuclidine-methanone structures .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace stereoisomers .

Q. How should researchers optimize reaction conditions to enhance the stability of the vinyl group in quinuclidine during synthesis?

- Temperature Control : Maintain reactions below 0°C to prevent vinyl group polymerization .

- Radical Scavengers : Add hydroquinone (0.1–1 mol%) to suppress radical-mediated side reactions .

- Inert Atmosphere : Use argon or nitrogen to minimize oxidation of the vinyl moiety .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological target(s) of this compound in ion channel modulation?

- Electrophysiology : Patch-clamp assays on Kv1.5 channels (linked to atrial fibrillation) can assess inhibition kinetics, as triarylethanolamine analogs show atrial-selective activity .

- Molecular Docking : Compare binding poses with structurally related quinuclidine derivatives (e.g., quinine analogs) to identify conserved interactions .

- Mutagenesis Studies : Introduce point mutations in Kv1.5’s pore domain to map critical binding residues .

Q. How can researchers resolve contradictions in biological activity data observed across different assay systems?

- Assay Standardization : Control for variables like temperature (e.g., cooling samples to reduce organic degradation ) and solvent polarity, which may alter compound aggregation.

- Orthogonal Validation : Confirm activity via independent methods (e.g., fluorescence-based binding assays vs. functional electrophysiology) .

- Meta-Analysis : Use statistical tools (e.g., Bland-Altman plots) to quantify inter-assay variability and identify systemic biases .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

- QSAR Modeling : Train models on quinoline-quinuclidine datasets to predict logP, solubility, and metabolic stability .

- MD Simulations : Simulate blood-brain barrier permeability using force fields calibrated for heterocyclic amines .

- CYP450 Inhibition Assays : Prioritize in vitro testing on CYP3A4/2D6 isoforms, which commonly metabolize quinuclidine derivatives .

Q. How can structural modifications improve the compound’s selectivity for Kv1.5 over off-target ion channels?

- SAR Studies : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to enhance steric exclusion from non-target channels .

- Protease-Activated Probes : Introduce photocleavable groups to temporally control activity, reducing systemic off-target effects .

- Chiral Resolution : Test enantiomers separately, as stereochemistry significantly impacts channel selectivity in quinuclidine-based compounds .

Methodological Best Practices

- Experimental Design : Follow iterative cycles of hypothesis-driven synthesis and biological testing, emphasizing reproducibility metrics (e.g., RSD < 5% for triplicate assays) .

- Safety Protocols : Store the compound below -20°C in amber vials to prevent photodegradation and moisture uptake .

- Data Reporting : Include raw crystallographic data (e.g., CIF files) and NMR spectra (FID files) in supplementary materials to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.